molecular formula C18H18N4OS B2752676 3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide CAS No. 2380084-45-5

3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide

Cat. No. B2752676
M. Wt: 338.43
InChI Key: BJXNFJLYIDBAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide is a novel hybrid compound with promising biological activity. It combines elements from both thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. These structural motifs have been associated with various pharmacological properties, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .

2.

Synthesis Analysis

  • Starting Material : The starting material is 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine , which is prepared using a reported method .
  • Ammonium Carbonate Treatment : Refluxing the solution of compound 2 with ammonium carbonate in acetic acid leads to the formation of 3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide in 82% yield .

3.

Molecular Structure Analysis

  • Elemental analysis .

4.

Chemical Reactions Analysis

The specific chemical reactions involved in the synthesis have been outlined in Scheme 1. The Vilsmeier–Haack reaction and subsequent ammonium carbonate treatment play crucial roles in forming the desired compound .

6.

Physical And Chemical Properties Analysis

  • Melting Point : Noted to be 264–266°C .
  • IR Spectra : Key absorption bands include NH/NH2 , CH arom. , and C=O .
  • NMR Data : Relevant peaks for both 1H and 13C NMR have been reported .

properties

IUPAC Name

3-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-16(7-6-13-4-2-1-3-5-13)21-14-10-22(11-14)18-17-15(8-9-24-17)19-12-20-18/h1-5,8-9,12,14H,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXNFJLYIDBAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.